molecular formula C37H72O5 B13755091 3-Steraoyl-2-palmitoyl-SN-glycerol

3-Steraoyl-2-palmitoyl-SN-glycerol

Cat. No.: B13755091
M. Wt: 597.0 g/mol
InChI Key: VYQDALBEQRZDPL-PGUFJCEWSA-N
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Description

3-Stearoyl-2-palmitoyl-sn-glycerol is a triacylglycerol (TAG) with a stereospecific glycerol backbone. Its structure features:

  • Stearoyl (C18:0) at the sn-3 position.
  • Palmitoyl (C16:0) at the sn-2 position.
  • A free hydroxyl group at the sn-1 position.

This compound is notable for its asymmetric fatty acid distribution, which influences its physical properties (e.g., melting behavior, crystallinity) and biochemical interactions. Unlike phospholipids, it lacks a polar headgroup, making it non-amphiphilic and more hydrophobic .

Properties

Molecular Formula

C37H72O5

Molecular Weight

597.0 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m1/s1

InChI Key

VYQDALBEQRZDPL-PGUFJCEWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Steraoyl-2-palmitoyl-SN-glycerol typically involves the esterification of glycerol with stearic acid and palmitic acid. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and controlled pH levels to ensure efficient esterification.

Industrial Production Methods

In industrial settings, the production of 3-Steraoyl-2-palmitoyl-SN-glycerol is achieved through large-scale esterification processes. These processes utilize high-pressure reactors and continuous flow systems to maximize yield and efficiency. The use of immobilized enzymes as catalysts is also common in industrial production to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

3-Steraoyl-2-palmitoyl-SN-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and other oxidative products.

    Reduction: The compound can be reduced to form simpler glycerides and fatty acids.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of catalysts such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Produces peroxides, aldehydes, and ketones.

    Reduction: Yields simpler glycerides and free fatty acids.

    Substitution: Results in modified glycerides with different fatty acid chains.

Scientific Research Applications

3-Steraoyl-2-palmitoyl-SN-glycerol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.

    Biology: Plays a role in membrane structure and function studies, as well as in the investigation of lipid metabolism.

    Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

    Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.

Mechanism of Action

The mechanism by which 3-Steraoyl-2-palmitoyl-SN-glycerol exerts its effects involves its interaction with lipid membranes and enzymes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. The compound also serves as a substrate for lipases, which hydrolyze it into free fatty acids and glycerol, influencing various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (sn-POP)
  • Structure : Palmitoyl (sn-1 and sn-3), oleoyl (sn-2).
  • Properties : Exhibits a melting point of ~18–22°C due to the unsaturated oleoyl group at sn-2. Forms metastable α and β' crystalline phases .
  • Applications : Used as a standard in lipidomics for studying TAG metabolism .
1,3-Dioleoyl-2-palmitoyl-sn-glycerol (sn-OPO)
  • Structure : Oleoyl (sn-1 and sn-3), palmitoyl (sn-2).
  • Properties : Lower melting point (~5–10°C) compared to sn-POP due to higher unsaturation. Forms molecular compounds with sn-POP in binary mixtures, stabilizing metastable phases .
1,3-Dipalmitoyl-2-stearoyl-sn-glycerol
  • Structure : Palmitoyl (sn-1 and sn-3), stearoyl (sn-2).
  • Properties : Higher melting point (~45–50°C) than 3-stearoyl-2-palmitoyl-sn-glycerol, attributed to the longer, saturated stearoyl chain at sn-2 .

Diastereomers and Racemic Mixtures

rac-PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol)
  • Structure : Palmitoyl (sn-1 and sn-2), oleoyl (sn-3).
  • Properties : Reduced crystallinity compared to stereospecific analogs. Used in industrial lipid formulations for enhanced plasticity .

Glycosylated Analogs

3-O-α-D-Galactopyranosyl-1,2-di-O-palmitoyl-sn-glycerol
  • Structure : Galactose moiety at sn-3, palmitoyl at sn-1 and sn-2.
  • Properties : Hydrophilic due to the galactose group. Molecular weight: 748.6 g/mol (vs. 586.9 g/mol for 3-stearoyl-2-palmitoyl-sn-glycerol). Used in glycobiology studies .
3-O-(6'-O-Palmitoyl)-β-D-glucopyranosyl sitosterol
  • Structure: Glucopyranosyl linked to sitosterol, with palmitoyl at the 6'-position.
  • Properties : Amphiphilic due to the sugar and lipid moieties. Functions as a biosurfactant .

Phospholipid Derivatives

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine
  • Structure : Palmitoyl (sn-1), stearoyl (sn-2), phosphocholine headgroup.
  • Properties : Forms bilayers and micelles. Used as a biomarker for metabolic disorders .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) Reference
3-Stearoyl-2-palmitoyl-sn-glycerol C₃₇H₇₂O₅ 586.9 Asymmetric saturated TAG; hydrophobic ~35–40
sn-POP C₅₃H₁₀₀O₆ 833.3 Symmetric unsaturated TAG; stabilizes metastable phases 18–22
3-O-α-D-Galactopyranosyl-1,2-di-O-palmitoyl-sn-glycerol C₄₁H₇₈O₁₀ 748.6 Glycosylated TAG; hydrophilic N/A
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine C₄₂H₈₂NO₈P 760.1 Phospholipid; bilayer-forming N/A

Key Research Findings

Positional Isomerism and Phase Behavior :

  • 3-Stearoyl-2-palmitoyl-sn-glycerol forms distinct crystalline phases compared to sn-POP or sn-OPO due to its saturated acyl chain arrangement. Molecular compounds in mixed systems (e.g., POP/PPO) exhibit unique thermal stability and lamellar spacing (~4.1 nm) .

Biological Implications :

  • Glycosylated analogs show enhanced solubility in aqueous systems, making them suitable for drug delivery .
  • Phospholipid derivatives like 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine are linked to metabolic signaling pathways .

Analytical Challenges :

  • Differentiation of positional isomers (e.g., sn-POP vs. sn-OPO) requires advanced techniques like X-ray diffraction or chiral chromatography .

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